1-(4-Amino-3-nitrophenyl)ethanone
Overview
Description
1-(4-Amino-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Amino-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-aminoacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the phenyl ring.
Another method involves the reduction of 1-(4-nitrophenyl)ethanone to this compound. This reduction can be achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium nitrite, hydrochloric acid for diazotization.
Major Products Formed
Reduction: 1-(4-Amino-3-aminophenyl)ethanone.
Oxidation: 1-(4-Nitroso-3-nitrophenyl)ethanone.
Substitution: Azo dyes formed from diazotization and coupling reactions.
Scientific Research Applications
1-(4-Amino-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its ability to undergo diazotization and coupling reactions.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
1-(4-Amino-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(4-Amino-3-chlorophenyl)ethanone: Similar structure but with a chlorine substituent instead of a nitro group.
1-(4-Amino-3-methylphenyl)ethanone: Similar structure but with a methyl substituent instead of a nitro group.
1-(4-Amino-3-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl substituent instead of a nitro group.
Properties
IUPAC Name |
1-(4-amino-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXVSPCPGWULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468977 | |
Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-42-4 | |
Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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